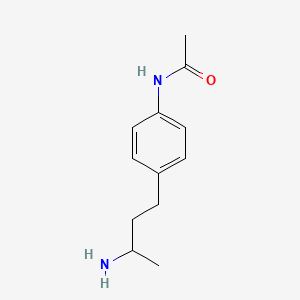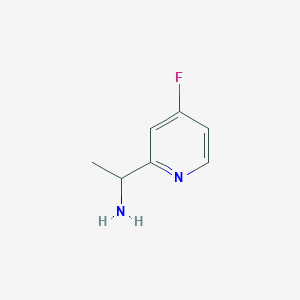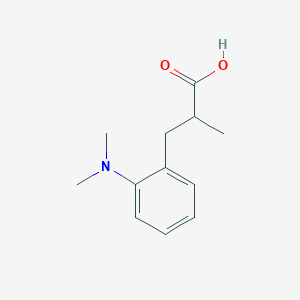![molecular formula C7H9NO3 B13539186 cis-4,5,6,6a-Tetrahydro-3aH-cyclopenta[d]isoxazole-3-carboxylic acid](/img/structure/B13539186.png)
cis-4,5,6,6a-Tetrahydro-3aH-cyclopenta[d]isoxazole-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
cis-4,5,6,6a-Tetrahydro-3aH-cyclopenta[d]isoxazole-3-carboxylic acid: is a heterocyclic compound with significant interest in various fields of scientific research. This compound features a unique isoxazole ring fused with a cyclopentane ring, making it a valuable scaffold in medicinal chemistry and synthetic organic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of cis-4,5,6,6a-Tetrahydro-3aH-cyclopenta[d]isoxazole-3-carboxylic acid typically involves the cycloaddition of nitrile oxides with alkenes or alkynes. One common method includes the use of a 1,3-dipolar cycloaddition reaction, where a nitrile oxide reacts with a suitable dipolarophile under mild conditions to form the isoxazole ring .
Industrial Production Methods
Industrial production methods for this compound are less documented, likely due to its specialized use in research rather than large-scale manufacturing. the principles of green chemistry, such as using metal-free catalysts and environmentally benign solvents, are often applied to optimize the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically involving reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, leading to the formation of various reduced derivatives.
Substitution: Nucleophilic substitution reactions are common, where the isoxazole ring can be functionalized with different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions include various functionalized isoxazole derivatives, which can be further utilized in the synthesis of complex organic molecules .
Applications De Recherche Scientifique
cis-4,5,6,6a-Tetrahydro-3aH-cyclopenta[d]isoxazole-3-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a scaffold for drug development, particularly in designing inhibitors for various enzymes and receptors.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of fine chemicals.
Mécanisme D'action
The mechanism of action of cis-4,5,6,6a-Tetrahydro-3aH-cyclopenta[d]isoxazole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The isoxazole ring can participate in hydrogen bonding and hydrophobic interactions, influencing the activity of biological targets. The exact pathways depend on the specific application and the nature of the substituents on the isoxazole ring .
Comparaison Avec Des Composés Similaires
Similar Compounds
5,6,7,8-Tetrahydro-4H-cyclohepta[d]isoxazole-3-carboxylic acid: Another isoxazole derivative with a larger ring system.
4,5,6,7-Tetrahydroisoxazolo[4,5-c]pyridine: Known for its inhibitory activity against specific enzymes.
Uniqueness
cis-4,5,6,6a-Tetrahydro-3aH-cyclopenta[d]isoxazole-3-carboxylic acid is unique due to its specific ring fusion and the potential for diverse functionalization. This makes it a versatile scaffold in synthetic chemistry and drug design, offering opportunities for creating novel compounds with tailored biological activities .
Propriétés
Formule moléculaire |
C7H9NO3 |
|---|---|
Poids moléculaire |
155.15 g/mol |
Nom IUPAC |
(3aR,6aR)-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,2]oxazole-3-carboxylic acid |
InChI |
InChI=1S/C7H9NO3/c9-7(10)6-4-2-1-3-5(4)11-8-6/h4-5H,1-3H2,(H,9,10)/t4-,5+/m0/s1 |
Clé InChI |
KQTVLXDCOVTAKY-CRCLSJGQSA-N |
SMILES isomérique |
C1C[C@H]2[C@@H](C1)ON=C2C(=O)O |
SMILES canonique |
C1CC2C(C1)ON=C2C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



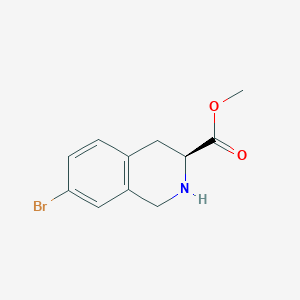
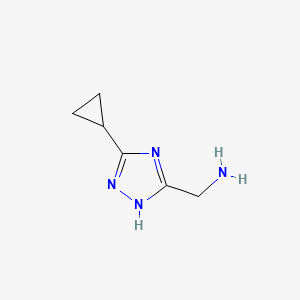
![5-bromo-1-cyclobutyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13539123.png)
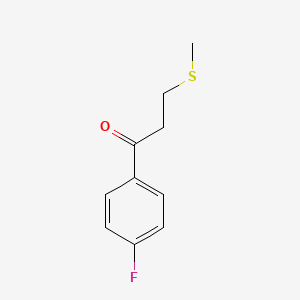

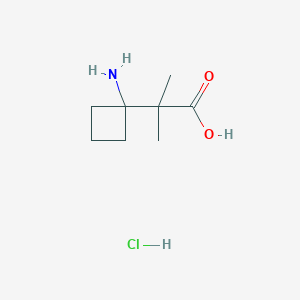
![2-[2-(2,6-Dioxo-3-piperidyl)-6-methoxy-1,3-dioxo-isoindolin-4-yl]oxyacetic acid](/img/structure/B13539135.png)
